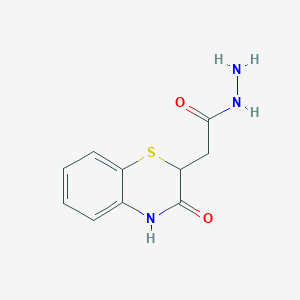

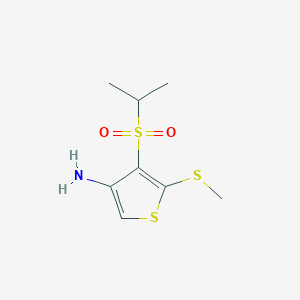

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene (AMT) is a heterocyclic compound that belongs to the class of thienothiophene derivatives. AMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In material science, this compound has been found to exhibit high charge mobility due to its planar structure and strong intermolecular interactions.

Biochemical and Physiological Effects:

This compound has been found to exhibit low toxicity and good biocompatibility in vitro and in vivo. In a study conducted on mice, this compound was found to exhibit no significant toxicity at a dose of 50 mg/kg body weight. However, further studies are needed to evaluate the long-term toxicity and safety of this compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has several advantages as a research tool, including its high purity, low toxicity, and good solubility in common organic solvents. However, this compound has some limitations, including its high cost and limited availability.

Direcciones Futuras

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has several potential future directions, including its use as a building block for the synthesis of novel organic semiconductors with improved device performance, its use as a dopant for the synthesis of high-performance organic field-effect transistors, and its use as a potential anticancer agent in combination with other chemotherapeutic agents. Further studies are needed to evaluate the potential applications of this compound in these fields.

Métodos De Síntesis

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene can be synthesized through various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, the Suzuki coupling method has been widely used for the synthesis of this compound due to its high efficiency and low toxicity. The reaction involves the reaction of 3-bromo-4-(isopropylsulfonyl)-5-(methylthio)thiophene with an arylboronic acid in the presence of a palladium catalyst and a base.

Aplicaciones Científicas De Investigación

3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility and improved device performance. In organic electronics, this compound has been used as a dopant for the synthesis of high-performance organic field-effect transistors.

Propiedades

IUPAC Name |

5-methylsulfanyl-4-propan-2-ylsulfonylthiophen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S3/c1-5(2)14(10,11)7-6(9)4-13-8(7)12-3/h4-5H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUICQMPFEDBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC=C1N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372450 |

Source

|

| Record name | 5-(Methylsulfanyl)-4-(propane-2-sulfonyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-56-9 |

Source

|

| Record name | 4-[(1-Methylethyl)sulfonyl]-5-(methylthio)-3-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylsulfanyl)-4-(propane-2-sulfonyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)